molecular formula C19H21NO3 B2391759 N-(isochroman-3-ylmethyl)-3-methoxy-N-methylbenzamide CAS No. 2034527-68-7

N-(isochroman-3-ylmethyl)-3-methoxy-N-methylbenzamide

Cat. No.: B2391759
CAS No.: 2034527-68-7
M. Wt: 311.381
InChI Key: BOGZXSJQSVSCKF-UHFFFAOYSA-N
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Description

N-(isochroman-3-ylmethyl)-3-methoxy-N-methylbenzamide: is a synthetic compound with potential applications in various fields of research and industry. This compound is characterized by its unique structure, which includes an isochroman ring, a methoxy group, and a benzamide moiety. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isochroman-3-ylmethyl)-3-methoxy-N-methylbenzamide typically involves the following steps:

  • Formation of Isochroman-3-ylmethylamine: : This intermediate can be synthesized by the reduction of isochroman-3-carboxylic acid using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield isochroman-3-ylmethanol. This is then converted to isochroman-3-ylmethylamine through a reaction with methylamine.

  • Acylation Reaction: : The isochroman-3-ylmethylamine is then acylated with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine (TEA) to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(isochroman-3-ylmethyl)-3-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

  • Oxidation: : The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: : The benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: : The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of N-(isochroman-3-ylmethyl)-3-hydroxy-N-methylbenzamide.

    Reduction: Formation of N-(isochroman-3-ylmethyl)-3-methoxy-N-methylbenzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(isochroman-3-ylmethyl)-3-methoxy-N-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(isochroman-3-ylmethyl)-3-methoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

N-(isochroman-3-ylmethyl)-3-methoxy-N-methylbenzamide can be compared with other similar compounds, such as:

    N-(isochroman-3-ylmethyl)-2,3-dimethoxybenzamide: Similar structure but with an additional methoxy group, which may alter its reactivity and biological activity.

    N-(isochroman-3-ylmethyl)-2-phenoxyacetamide: Contains a phenoxy group instead of a methoxy group, leading to different chemical properties.

    N-(isochroman-3-ylmethyl)-3,5-dimethoxybenzamide: Similar to the target compound but with two methoxy groups, potentially affecting its chemical behavior and applications.

Properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-3-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-20(19(21)15-8-5-9-17(11-15)22-2)12-18-10-14-6-3-4-7-16(14)13-23-18/h3-9,11,18H,10,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGZXSJQSVSCKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CC2=CC=CC=C2CO1)C(=O)C3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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